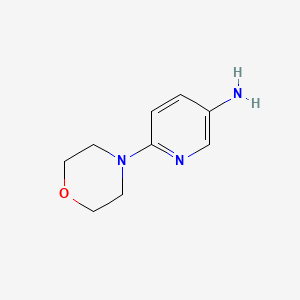

6-Morpholinopyridin-3-amine

Description

The exact mass of the compound 6-Morpholinopyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Morpholinopyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Morpholinopyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSPTCBHTWXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199994 | |

| Record name | 6-(Morpholino)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52023-68-4 | |

| Record name | 6-Morpholinopyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Morpholino)pyridin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052023684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Morpholino)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(morpholino)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(MORPHOLINO)PYRIDIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB19HWM93G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Morpholinopyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 6, 2026 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on 6-Morpholinopyridin-3-amine. It provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its significant role as a building block in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.

Core Compound Identification

6-Morpholinopyridin-3-amine , a key heterocyclic intermediate, is recognized for its versatile applications in medicinal chemistry. Its fundamental identifiers are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 52023-68-4 | [1] |

| IUPAC Name | 6-morpholin-4-ylpyridin-3-amine | [2] |

| Molecular Formula | C₉H₁₃N₃O | [1][2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Synonyms | 6-(4-morpholinyl)-3-pyridinylamine, 3-Amino-6-morpholinopyridine, 5-Amino-2-morpholinopyridine | [1][2] |

The Morpholine Moiety: A "Privileged" Element in Drug Design

The morpholine ring within the structure of 6-Morpholinopyridin-3-amine is not a mere structural component; it is a "privileged" pharmacophore in medicinal chemistry.[3][4] Its inclusion in drug candidates is a deliberate choice driven by its ability to impart favorable physicochemical and pharmacokinetic properties.

Causality Behind Its Utility:

-

Improved Physicochemical Properties: The morpholine moiety, with its ether oxygen and basic nitrogen, strikes a balance between lipophilicity and hydrophilicity. This influences solubility, a critical factor for drug formulation and absorption.[5]

-

Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a more predictable pharmacokinetic profile.[3]

-

Key Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as the hinge region of kinases. This has been a pivotal factor in the design of potent and selective enzyme inhibitors.[6]

-

Blood-Brain Barrier Permeability: In the context of central nervous system (CNS) drug discovery, the morpholine scaffold has been shown to improve a compound's ability to cross the blood-brain barrier, a significant hurdle in treating neurological disorders.[5]

Synthesis and Manufacturing

The synthesis of 6-Morpholinopyridin-3-amine is typically achieved through modern palladium-catalyzed cross-coupling reactions, which offer high efficiency and broad functional group tolerance. The Buchwald-Hartwig amination is a particularly effective method.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for the synthesis of 6-Morpholinopyridin-3-amine from a commercially available starting material, 2-bromo-5-aminopyridine and morpholine. The choice of a palladium catalyst with an appropriate phosphine ligand is critical for achieving high yields.

Reaction Scheme:

Caption: Buchwald-Hartwig amination workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-aminopyridine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium source such as Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand like (±)-BINAP (0.035 equiv.).[7]

-

Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by the addition of morpholine (1.2 equiv.).

-

Reaction Conditions: The reaction mixture is then heated to 80-110 °C with vigorous stirring.[7][8]

-

Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[8]

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 6-Morpholinopyridin-3-amine.

Rationale for Protocol Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.[10]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation and ensure high yields.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized 6-Morpholinopyridin-3-amine. The following are expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the morpholine ring. The aromatic protons will likely appear as doublets and a doublet of doublets in the downfield region (δ 6.0-8.0 ppm). The morpholine protons will appear as two distinct triplets in the upfield region (δ 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms. The amine (-NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the six unique carbon atoms of the pyridine ring and the two unique carbon environments in the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 179. The fragmentation pattern would likely involve the cleavage of the morpholine ring, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the morpholine ring and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C and C=N stretching: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O stretching: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.

Applications in Drug Discovery

6-Morpholinopyridin-3-amine is a valuable building block for the synthesis of targeted therapies, most notably in oncology and increasingly in the field of neurodegenerative diseases.

Oncology: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Derivatives of 6-Morpholinopyridin-3-amine have been instrumental in the development of dual PI3K/mTOR inhibitors.[6][11] The morpholine moiety often forms a key hydrogen bond with the hinge region of the kinase domain, while the aminopyridine core serves as a scaffold for further modifications to enhance potency and selectivity.[6]

Neurodegenerative Diseases

The morpholine scaffold is also gaining prominence in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] Its ability to improve blood-brain barrier penetration is a significant advantage.[5] Research is ongoing to develop morpholine-containing compounds that can modulate key enzymes and receptors implicated in these conditions, such as cholinesterases and monoamine oxidases.[12][13]

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to handle all chemical compounds with the utmost care. While a specific safety data sheet (SDS) for 6-Morpholinopyridin-3-amine may not be universally available, a conservative approach based on the known hazards of related aminopyridine and morpholine derivatives is essential.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, additional protective clothing may be necessary.

Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the attending physician with the compound's identity.

Conclusion

6-Morpholinopyridin-3-amine is a compound of significant interest in modern medicinal chemistry. Its "privileged" morpholine scaffold provides a unique combination of properties that are highly advantageous for drug design. Its synthetic accessibility via robust methods like the Buchwald-Hartwig amination, coupled with its utility in constructing potent inhibitors of key signaling pathways, ensures its continued relevance in the development of novel therapeutics for a range of diseases. This guide provides a solid foundation for researchers to understand and effectively utilize this valuable chemical entity in their drug discovery endeavors.

References

-

PubChem. 6-(Morpholino)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available from: [Link]

-

Martinez, C. D., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 166, 01001. Available from: [Link]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2757. Available from: [Link]

-

Wikipedia contributors. (2023, December 19). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

-

Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Available from: [Link]

-

LoRusso, P. M. (2016). Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. Annals of Oncology, 27(suppl_5), v1-v2. Available from: [Link]

-

QIAGEN. PI3K/AKT/mTOR signaling. Available from: [Link]

-

Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

-

Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. Available from: [Link]

-

University of Porto. (2010). Appendix I: NMR Data. Available from: [Link]

-

Zhang, H., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available from: [Link]

-

Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. Available from: [Link]

-

Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137351. Available from: [Link]

-

Nolan, S. P., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 27(24), 6586–6591. Available from: [Link]

-

Li, J., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 864945. Available from: [Link]

-

Wang, X., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available from: [Link]

-

Kumar, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137351. Available from: [Link]

-

Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382. Available from: [Link]

Sources

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

biological activity of 6-Morpholinopyridin-3-amine

An In-Depth Technical Guide to the Biological Activity of 6-Morpholinopyridin-3-amine

Authored by a Senior Application Scientist

Abstract

The 6-morpholinopyridin-3-amine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its advantageous physicochemical properties, combined with its synthetic tractability, have established it as a versatile building block for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the known biological activities of 6-morpholinopyridin-3-amine and its derivatives, with a primary focus on their role as kinase inhibitors. We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven experimental protocols for their evaluation, and present key data to inform future research and development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.

Introduction: The 6-Morpholinopyridin-3-amine Core

The structure of 6-morpholinopyridin-3-amine features a pyridine ring substituted with a morpholine group at the 6-position and an amine group at the 3-position. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The aminopyridine portion of the molecule is a well-established pharmacophore known to interact with the hinge region of the ATP-binding pocket of many kinases, making this scaffold particularly valuable for the development of kinase inhibitors.[2] This unique combination of functional groups provides a robust platform for generating diverse chemical libraries with a wide range of biological activities.

Derivatives of this core structure have been investigated for their therapeutic potential in several disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][3] The primary focus of research has been on their ability to inhibit key signaling pathways that are often dysregulated in these conditions.

Key Biological Activities and Mechanisms of Action

The biological activities of 6-morpholinopyridin-3-amine derivatives are diverse, reflecting the versatility of the core scaffold. The most extensively studied activities are detailed below.

Kinase Inhibition: Targeting Oncogenic Signaling

The most prominent biological activity associated with the 6-morpholinopyridin-3-amine scaffold is the inhibition of protein kinases, particularly those in the phosphoinositide 3-kinase (PI3K)/mTOR pathway.

Mechanism of Action: PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[4] Derivatives of 6-morpholinopyridin-3-amine have been designed as ATP-competitive inhibitors that bind to the kinase domain of PI3K and/or mTOR, preventing the phosphorylation of their downstream targets.[4][5][6]

For instance, a series of 4-morpholine-quinazoline derivatives, which incorporate the morpholine moiety, were found to be potent PI3Kα inhibitors with IC50 values in the low nanomolar range.[5] These compounds effectively suppressed the phosphorylation of Akt (a downstream effector of PI3K), leading to cell cycle arrest and inhibition of cancer cell proliferation.[5] Similarly, substituted morpholinopyrimidines have been shown to be potent PI3K inhibitors, demonstrating activity 1.5 to 3 times greater than the well-characterized inhibitor ZSTK474.[4][7]

Adenosine Kinase Inhibition: Anti-Inflammatory and Analgesic Potential

Adenosine is an endogenous neuromodulator with anti-inflammatory and analgesic properties. Its concentration is regulated by adenosine kinase (AK).[8] Inhibition of AK increases local adenosine levels, enhancing its therapeutic effects. The 6-morpholinopyridin-3-yl moiety has been incorporated into a potent, non-nucleoside AK inhibitor known as ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine).[8] This compound demonstrated oral activity in animal models of pain and inflammation.[8]

| Compound | Target | IC50 (nM) | Therapeutic Area | Reference |

| ABT-702 | Adenosine Kinase | 1.7 | Pain, Inflammation | [8] |

| Compound 17f¹ | PI3Kα | 4.2 | Cancer | [5] |

| Trisubstituted Morpholinopyrimidines | PI3K | ~1.5-3x more potent than ZSTK474 | Cancer | [4][7] |

| ¹(2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine) |

Antimicrobial and Antiurease Activities

Derivatives of 6-morpholinopyridin-3-amine have been synthesized and evaluated for their antimicrobial and antiurease activities.[9] Urease is a bacterial virulence factor implicated in conditions like peptic ulcers and the formation of urinary stones.[9] Certain synthesized 1,3-thiazole derivatives containing the 6-morpholinopyridin-3-amine scaffold proved to be potent urease inhibitors, with one compound showing an IC50 value of 2.37 µM.[9] Some of these derivatives also exhibited activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[9][10]

Methodologies for Biological Evaluation

Rigorous and reproducible experimental protocols are essential for characterizing the biological activity of novel compounds. The following section details standard methodologies for evaluating derivatives of 6-morpholinopyridin-3-amine.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for assessing the direct inhibitory effect of a compound on a specific kinase, such as PI3K or AK. The principle relies on measuring the amount of ATP remaining after the kinase reaction; higher inhibition corresponds to more remaining ATP and a stronger signal.[2]

Causality and Self-Validation: This assay directly measures the compound's effect on the target enzyme, independent of cellular processes. Including a known potent inhibitor (positive control) and a vehicle-only control (negative control) is critical for validating the assay's performance and normalizing the results.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Assay Plate Preparation: In a 384-well white, opaque assay plate, add the kinase assay buffer. Transfer a small volume (e.g., 50 nL) of the diluted test compounds to the appropriate wells.

-

Enzyme and Substrate Addition: Add the recombinant kinase enzyme and its specific substrate (e.g., a peptide for PI3K) to all wells except the negative controls. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the reaction components and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Data Acquisition: After a brief incubation (10 minutes), measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive and negative controls. Plot the percent inhibition against the compound concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT-Based)

This colorimetric assay is fundamental for assessing the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and cytotoxicity.[11]

Causality and Self-Validation: This assay provides a holistic view of the compound's effect on cell health. A dose-response curve is essential to determine the concentration at which the compound becomes cytotoxic. Untreated cells serve as a 100% viability control, while a known cytotoxic agent can be used as a positive control.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) into a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, remove the old media and add fresh media containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a "no cells" blank control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Subtract the blank control absorbance from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 (or GI50, the concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

The 6-morpholinopyridin-3-amine scaffold is a validated and highly valuable starting point for the design of novel therapeutic agents. Its derivatives have demonstrated potent activity as inhibitors of key kinases in the PI3K/mTOR and adenosine signaling pathways, highlighting their potential in oncology and inflammatory diseases. Furthermore, emerging research into their antimicrobial and antiurease activities suggests a broader therapeutic utility.

Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds derived from this scaffold. Structure-activity relationship (SAR) studies, guided by computational modeling and empirical screening, will be crucial for enhancing potency and selectivity. As our understanding of the complex signaling networks in disease deepens, the versatility of the 6-morpholinopyridin-3-amine core will undoubtedly continue to be exploited in the pursuit of next-generation targeted therapies.

References

-

Lee, C. H., Jiang, M., Cowart, M., Gfesser, G., Perner, R., Kim, K. H., Gu, Y. G., Williams, M., Jarvis, M. F., Kowaluk, E. A., Stewart, A. O., & Bhagwat, S. S. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133–2138. Available from: [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 101–107. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available from: [Link]

-

Zhang, X., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 24(14), 11575. Available from: [Link]

-

Babu, H., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19371-19382. Available from: [Link]

-

Wright, G. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Available from: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2222-2240. Available from: [Link]

-

Wright, G. W., Nelson, R. T., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 23(7), 1675. Available from: [Link]

-

Serrano-Marín, J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(11), 3127. Available from: [Link]

-

Wang, Z., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 290-301. Available from: [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(6), 01-07. Available from: [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]

-

Zhang, X., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 24(14), 11575. Available from: [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. Available from: [Link]

-

ResearchGate. (2023, June 27). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents. ResearchGate. Available from: [Link]

-

Liu, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. Available from: [Link]

-

Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024. Available from: [Link]

-

Maltsev, A. S., et al. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 25(7), 3647. Available from: [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. Available from: [Link]

-

Kaczor, A. A., & Płazińska, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6296. Available from: [Link]

-

Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. Available from: [Link]

-

ResearchGate. (2023, July 8). (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ResearchGate. Available from: [Link]

-

Walker, D. L., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(8), 1327-1335. Available from: [Link]

-

Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-1357. Available from: [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3084-3107. Available from: [Link]

-

Voskressensky, L. G., et al. (2023). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][8]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules, 28(19), 6932. Available from: [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3084-3107. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2-Methyl-6-morpholinopyridin-3-amine | 221159-08-6 [smolecule.com]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 6-Morpholinopyridin-3-amine Based Scaffolds as Kinase Inhibitors

Abstract

The 6-morpholinopyridin-3-amine scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as the core framework for a multitude of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the mechanism of action for compounds derived from this scaffold, with a primary focus on their roles as inhibitors of the Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK) signaling pathways. We will dissect the molecular interactions governing target engagement, detail the downstream cellular consequences of inhibition, and provide comprehensive, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of therapeutic agents.

Introduction: The Significance of the Morpholinopyridine Scaffold

The pyridine ring system is a cornerstone of many pharmacologically active agents due to its ability to form critical hydrogen bonds and participate in various molecular interactions. When combined with a morpholine moiety, the resulting 6-morpholinopyridin-3-amine scaffold becomes a highly effective "hinge-binding" motif for the ATP-binding pocket of numerous protein kinases.[1] The oxygen atom of the morpholine ring is particularly crucial, often forming a key hydrogen bond with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the kinase domain.[2]

This structural feature is a recurring theme in inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling network that governs cellular processes like proliferation, survival, and metabolism.[2] Deregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. Consequently, the 6-morpholinopyridin-3-amine core and its close isosteres are integral to many clinical and pre-clinical candidates targeting PI3K, mTOR, and related kinases like DNA-PK.[3][4][5]

Primary Molecular Targets and Mechanism of Inhibition

Compounds built upon the 6-morpholinopyridin-3-amine scaffold predominantly function as ATP-competitive inhibitors . They achieve their effect by occupying the adenosine triphosphate (ATP) binding site within the kinase domain, thereby preventing the phosphorylation of downstream substrates. The high structural homology within the PI3K-like kinase (PIKK) family explains why many of these compounds exhibit activity against multiple members, such as PI3K, mTOR, and DNA-PK.[4][6]

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K family, particularly Class I isoforms (α, β, γ, δ), are lipid kinases central to cell signaling.[3] The morpholinopyridine core is a validated pharmacophore for developing PI3K inhibitors.[7] The morpholine group forms a hydrogen bond within the ATP binding pocket, while the pyridine ring provides a rigid scaffold for positioning other functional groups that can enhance potency and isoform selectivity.[7][8] For example, modifications to the pyridine scaffold can impart selectivity for different PI3K isoforms, which is crucial for tailoring therapeutic effects and minimizing off-target toxicity.[3]

Mammalian Target of Rapamycin (mTOR)

mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, and is a key downstream effector of the PI3K/Akt pathway. The ATP binding site of mTOR shares significant homology with PI3Ks, making dual PI3K/mTOR inhibition a common and effective anti-cancer strategy.[9] The morpholinopyridine scaffold is a key feature in numerous potent and selective mTOR inhibitors, where it directly competes with ATP for binding to the mTOR kinase domain.[1][4][10]

DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks.[11] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. The morpholinopyridine chemical framework is also found in potent DNA-PK inhibitors, which, like their PI3K/mTOR counterparts, act by competing with ATP at the kinase active site.[5][6]

The overarching mechanism involves the inhibitor binding reversibly to the kinase's active site, preventing the binding of ATP and the subsequent phosphotransfer reaction. This blockade of kinase activity halts the downstream signaling cascade.

Signaling Pathway: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a primary target for inhibitors based on the 6-morpholinopyridin-3-amine scaffold. Inhibition at the level of PI3K or mTOR disrupts the entire downstream cascade, leading to profound cellular effects.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of Akt. Similarly, direct inhibition of mTORC1/mTORC2 prevents the phosphorylation of downstream effectors like S6K and 4E-BP1. The ultimate cellular outcomes include:

-

Induction of Apoptosis: By inhibiting the pro-survival signals mediated by Akt.

-

Cell Cycle Arrest: By disrupting signals required for cell cycle progression.

-

Inhibition of Proliferation: By blocking the protein synthesis and metabolic pathways controlled by mTORC1.

Experimental Validation Protocols

To characterize the mechanism of action of a novel 6-morpholinopyridin-3-amine derivative, a series of well-defined experiments are required. The following protocols represent a standard workflow for validation.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).

Principle: A luminescent kinase assay (e.g., ADP-Glo™, Promega) measures the amount of ADP produced in a kinase reaction. Lower ADP levels correspond to higher kinase inhibition.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Kinase Buffer: Prepare a suitable buffer containing DTT, MgCl₂, and BSA.

-

Kinase: Recombinant human PI3Kα, mTOR, or DNA-PK enzyme.

-

Substrate: Appropriate lipid (for PI3K) or peptide (for mTOR/DNA-PK) substrate.

-

ATP: Prepare at a concentration close to the Km for the specific kinase.

-

Test Compound: Prepare a 10-point serial dilution (e.g., from 100 µM to 5 nM) in DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

-

Add 5 µL of a 2X kinase/substrate mix.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of 4X ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Causality: This assay directly measures the compound's effect on the enzymatic activity of the purified target protein. It is the first and most crucial step to confirm direct target inhibition and determine potency.

Protocol: Western Blot for Downstream Signaling

This experiment verifies that target inhibition in a cellular context leads to the expected decrease in downstream pathway signaling.

Principle: Western blotting uses antibodies to detect the phosphorylation status of key downstream proteins, such as Akt. A decrease in phosphorylated Akt (p-Akt) upon compound treatment indicates on-target activity.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., MCF-7, known to have an active PI3K pathway) and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel.

-

Separate proteins by size via electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection:

-

Image the resulting chemiluminescent signal. Densitometry can be used to quantify the p-Akt/Total Akt ratio.

-

Causality: This protocol provides a direct link between compound treatment and the functional inhibition of the signaling pathway within a biological system, validating the mechanism of action in cells.

Caption: Experimental workflow for Western Blot analysis.

Quantitative Data Summary

The efficacy of a novel compound based on the 6-morpholinopyridin-3-amine scaffold is typically evaluated against a panel of related kinases to determine its potency and selectivity profile.

| Compound ID | Target Kinase | IC50 (nM) | Cellular p-Akt (Ser473) EC50 (nM) | Reference |

| Example-001 | PI3Kα | 4.2 | 25 | [12] |

| PI3Kβ | 58 | [12] | ||

| PI3Kδ | 45 | [12] | ||

| mTOR | 8.1 | [12] | ||

| NU7441 Analog | DNA-PK | 8.0 | N/A | [5] |

| BKM-120 | PI3Kα | 44.6 | ~500 | [7] |

| ABT-702 | Adenosine Kinase | 1.7 | N/A | [13] |

Note: Data presented is illustrative, based on representative compounds from the literature to show typical potency ranges. N/A indicates data not applicable or not reported in the cited source.

Conclusion

The 6-morpholinopyridin-3-amine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. Its derivatives have demonstrated potent and often dual activity against key regulators of cell growth and survival, primarily PI3K and mTOR, as well as the DNA repair enzyme DNA-PK. The mechanism of action is rooted in the specific and high-affinity binding to the kinase hinge region, leading to the blockade of downstream signaling pathways. A rigorous, multi-step experimental approach, combining biochemical and cell-based assays, is essential to fully elucidate and validate the mechanism for any new compound derived from this important pharmacophore.

References

-

Molinari, A., et al. (2019). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. Available at: [Link]

-

Patel, K., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

-

Nasser, N. M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Skelton, N., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Verheijen, J. C., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Cano, C., et al. (2010). DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. Journal of Medicinal Chemistry. Available at: [Link]

-

Wei, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Available at: [Link]

-

Ismail, M. A., et al. (2012). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). European Journal of Medicinal Chemistry. Available at: [Link]

-

Pokharel, Y. R., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS One. Available at: [Link]

-

Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. Available at: [Link]

-

Sharma, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Chen, Y., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Ugarkar, B. G., et al. (2000). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-

Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA-PK | CymitQuimica [cymitquimica.com]

- 12. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Morpholinopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Morpholinopyridin-3-amine Scaffold

The 6-morpholinopyridin-3-amine core is a well-established "privileged scaffold" in modern medicinal chemistry. Its intrinsic physicochemical properties and specific three-dimensional geometry make it an ideal building block for potent and selective kinase inhibitors. The morpholine ring, in particular, is frequently exploited for its ability to improve aqueous solubility and metabolic stability, while also forming critical hydrogen bond interactions within the ATP-binding pockets of various kinases.[1][2] This guide provides a technical deep-dive into the two most prominent and validated therapeutic target families for compounds derived from this scaffold: the PI3K/Akt/mTOR signaling axis and the DNA Damage Response (DDR) pathway.

Part 1: The PI3K/Akt/mTOR Signaling Axis – A Primary Target Landscape

Scientific Rationale

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cellular processes including growth, proliferation, survival, and metabolism.[3][4] Its hyperactivation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers.[1][3] This makes the PI3K pathway one of the most sought-after targets in oncology drug development.[5][6]

The 6-morpholinopyridin-3-amine scaffold is particularly well-suited to target PI3K family kinases. The nitrogen atom in the pyridine ring and the oxygen atom of the morpholine group can act as key hydrogen bond acceptors, anchoring the inhibitor within the hinge region of the kinase domain, a common feature among many PI3K inhibitors.[1][2] This structural motif has been successfully incorporated into numerous potent PI3K inhibitors, demonstrating its value in achieving high-affinity binding.[3][7]

Key Potential Targets within the Pathway

-

Class I PI3K Isoforms (α, β, γ, δ): These are the primary oncogenic drivers in the pathway. Isoform-specific or pan-PI3K inhibitors are both viable therapeutic strategies.[4][5]

-

Mammalian Target of Rapamycin (mTOR): A critical downstream effector of PI3K signaling, mTOR exists in two complexes (mTORC1 and mTORC2) and is a key regulator of protein synthesis and cell growth.[2] Dual PI3K/mTOR inhibitors have shown significant promise.[2]

Signaling Pathway Visualization

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Target Validation

A logical, multi-step approach is required to validate a compound's activity against the PI3K pathway, moving from direct biochemical assays to more complex cellular models.

Caption: Experimental workflow for PI3K inhibitor validation.

Causality: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of purified kinases. The ADP-Glo™ assay is a robust method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9][10]

Methodology:

-

Reaction Setup: In a 384-well plate, prepare a reaction mix containing the specific purified PI3K isoform, its lipid substrate (e.g., PIP2), and ATP at a concentration near its Km value.

-

Compound Addition: Add the 6-morpholinopyridin-3-amine derivative at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include a positive control (a known PI3K inhibitor like BKM-120) and a negative control (DMSO vehicle).

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[11] Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP.[9] This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes at room temperature.

-

Signal Detection: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality: After confirming direct kinase inhibition, it is crucial to verify that the compound can enter cells and inhibit the target in its native environment. Western blotting for phosphorylated downstream substrates, such as p-Akt (Ser473) and p-S6K, provides direct evidence of pathway inhibition in a cellular context.[3][12]

Methodology:

-

Cell Culture: Plate cancer cells with a known activated PI3K pathway (e.g., MCF-7 or T47D breast cancer cells) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-Akt/total Akt ratio indicates successful target engagement.

Quantitative Data Summary

The following table presents representative IC50 values for well-known kinase inhibitors that incorporate a morpholinopyridine or a closely related morpholinopyrimidine scaffold, illustrating the potency achievable with this core structure.

| Compound Name | Target(s) | IC50 (nM) | Reference |

| BKM-120 (Buparlisib) | Pan-PI3K | 52 (p110α) | [4] |

| AZ20 | ATR | 5 | [13][14] |

| Compound 17p | PI3Kα/δ | 31.8 (α), 15.4 (δ) | [15] |

| ABT-702 | Adenosine Kinase | 1.7 | [16] |

Part 2: The DNA Damage Response (DDR) Pathway – An Emerging Target Space

Scientific Rationale

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, crucial for maintaining genomic integrity. Key kinases in this pathway, including Ataxia-Telangiectasia Mutated (ATM), ATR, and DNA-dependent Protein Kinase (DNA-PK), belong to the PI3K-like kinase (PIKK) family.[17][18] They share structural homology with PI3Ks in their catalytic domains.

This homology creates an opportunity for "polypharmacology." Inhibitors designed for PI3K often exhibit off-target activity against these DDR kinases.[17] This can be therapeutically advantageous, as inhibiting the DDR can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation or induce synthetic lethality in tumors with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).[18][19]

Key Potential Targets within the Pathway

-

ATR (Ataxia Telangiectasia and Rad3-related): A master regulator of the response to replication stress and certain types of DNA damage.[17][19]

-

ATM (Ataxia-Telangiectasia Mutated): The primary sensor and transducer of DNA double-strand breaks (DSBs).[18]

Signaling Pathway Visualization

Caption: Simplified DNA Damage Response (DDR) pathway.

Causality: This assay provides a direct visualization and quantification of DNA double-strand breaks, a key event in the DDR. Phosphorylation of the histone variant H2AX at serine 139 to form γH2AX is one of the earliest events following a DSB.[20] An effective DDR inhibitor will prevent the repair of these breaks, leading to an accumulation of γH2AX foci, which can be visualized as distinct puncta within the nucleus.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa or U2OS) onto glass coverslips or in imaging-compatible plates and allow them to attach overnight.[21]

-

Treatment:

-

Pre-treat cells with the 6-morpholinopyridin-3-amine derivative for 1-2 hours to inhibit the DDR kinases.

-

Induce DNA damage by treating with a DNA-damaging agent (e.g., etoposide for 1 hour) or by exposing to ionizing radiation.

-

Wash out the damaging agent and allow the cells to recover in the presence of the inhibitor for a set time (e.g., 4-24 hours).

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[23]

-

Incubate with a primary antibody specific for γH2AX overnight at 4°C.[22]

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[21]

-

-

Counterstaining and Mounting:

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence or confocal microscope.[20]

-

Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software like ImageJ/Fiji or CellProfiler.[21][23] An increase in foci in inhibitor-treated cells compared to controls indicates successful inhibition of DNA repair.

-

Conclusion and Future Directions

The 6-morpholinopyridin-3-amine scaffold is a powerful and versatile core for the development of kinase inhibitors. The evidence strongly supports its utility in targeting two of the most critical pathways in cancer biology: PI3K/Akt/mTOR and the DNA Damage Response.

Future research should focus on:

-

Selectivity Profiling: Comprehensive screening against a broad panel of kinases is essential to understand the selectivity profile of new derivatives and to minimize off-target toxicities.

-

Structure-Based Design: Leveraging crystallographic data of lead compounds bound to their targets will enable the rational design of next-generation inhibitors with improved potency and isoform selectivity.

-

Combination Therapies: Exploring the synergistic potential of these inhibitors with standard-of-care chemotherapies, targeted agents (e.g., PARP inhibitors), and immunotherapies is a critical next step for clinical translation.[18]

This guide provides the foundational knowledge and validated experimental frameworks necessary for researchers to effectively explore and advance drug discovery programs centered on the promising 6-morpholinopyridin-3-amine scaffold.

References

-

Technologies to Study Kinases - East Port Praha. (URL: [Link])

-

Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])

-

ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. (URL: [Link])

-

Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - Semantic Scholar. (URL: [Link])

-

Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments. (URL: [Link])

-

Gamma-H2AX protocol (optimized for VH10-cells) - CRPR. (URL: [Link])

-

Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes - JoVE. (URL: [Link])

-

Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed. (URL: [Link])

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC - NIH. (URL: [Link])

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - ResearchGate. (URL: [Link])

-

Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. (URL: [Link])

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (URL: [Link])

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. (URL: [Link])

-

Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (URL: [Link])

-

Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (URL: [Link])

-

(PDF) Phosphatidylinositol 3-kinase (PI3K) inhibitors: a recent update on inhibitor design and clinical trials (2016-2020) - ResearchGate. (URL: [Link])

-

Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. (URL: [Link])

-

Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. (URL: [Link])

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed. (URL: [Link])

-

Development and safety of PI3K inhibitors in cancer - PMC - NIH. (URL: [Link])

-

Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (URL: [Link])

-

Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (URL: [Link])

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (URL: [Link])

-

Inhibitors of ATR Kinase for Treatment of Cancer - PMC - NIH. (URL: [Link])

-

Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - MDPI. (URL: [Link])

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (URL: [Link])

-

Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC - PubMed Central. (URL: [Link])

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. (URL: [Link])

-

Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity | Request PDF - ResearchGate. (URL: [Link])

-

A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADP-Glo™ Kinase Assay [promega.sg]

- 9. bmglabtech.com [bmglabtech.com]

- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eastport.cz [eastport.cz]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 16. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitors of ATR Kinase for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. crpr-su.se [crpr-su.se]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 6-Morpholinopyridin-3-amine Derivatives and Analogs: A Privileged Scaffold in Kinase Inhibition

Abstract

The 6-morpholinopyridin-3-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique combination of a hydrogen-bond-accepting pyridine ring, a flexible and metabolically stable morpholine group, and a synthetically versatile amine handle has established it as a cornerstone for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of this scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will explore common synthetic routes for derivatization, delve into the structure-activity relationships (SAR) that drive potency against key oncological and inflammatory targets like PI3K and mTOR, and provide detailed, field-proven protocols for the biological evaluation of these compounds. The causality behind experimental choices is emphasized throughout, offering not just methods, but a strategic framework for leveraging this powerful molecular architecture.

The 6-Morpholinopyridin-3-amine Scaffold: A Foundation for Specificity and Potency

The power of the 6-morpholinopyridin-3-amine scaffold lies in its elegant solution to a fundamental challenge in kinase inhibitor design: achieving selective interaction with the ATP-binding pocket. The pyridine nitrogen and the exocyclic amine are perfectly positioned to form critical hydrogen bonds with the "hinge" region of many kinases, a conserved backbone motif that anchors ATP.[1] This bidentate interaction provides a strong affinity foundation.

Simultaneously, the morpholine group confers several advantageous properties.[2][3] Its non-planar, saturated structure often improves aqueous solubility and metabolic stability compared to more rigid aromatic systems. Furthermore, it typically occupies the solvent-exposed region of the ATP pocket, making it an ideal vector for building out into less conserved regions to achieve selectivity against specific kinase isoforms. This inherent modularity—strong hinge binding coupled with a versatile selectivity element—is why this core appears in numerous clinical and preclinical candidates targeting critical signaling pathways.[4][5]

Synthetic Strategies for Derivative Elaboration

The derivatization of the 6-morpholinopyridin-3-amine core is highly tractable, typically leveraging the nucleophilicity of the 3-amino group or employing a precursor like 6-chloropyridin-3-amine for cross-coupling reactions.[1] A common and powerful strategy involves extending the 3-amino group to incorporate additional heterocyclic systems, which can probe deeper regions of the kinase active site or modulate physicochemical properties.

A representative workflow often begins with the acylation of the 3-amino group, followed by conversion to a reactive intermediate like an acetohydrazide, which can then be cyclized to form a variety of five-membered heterocycles such as triazoles, oxadiazoles, or thiadiazoles.[6]

Generalized Synthetic Workflow Diagram

The following diagram illustrates a common synthetic pathway for generating diverse derivatives from the core scaffold.

Sources